molecular formula C18H28N2O2 B12284905 Bupivacaine N-oxide CAS No. 1346597-81-6

Bupivacaine N-oxide

Cat. No.: B12284905
CAS No.: 1346597-81-6
M. Wt: 304.4 g/mol
InChI Key: XZMRWWGDLLHXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bupivacaine N-oxide: is a derivative of bupivacaine, a widely used local anesthetic this compound is an N-oxide metabolite of bupivacaine, which means it has an oxygen atom bonded to the nitrogen atom in the bupivacaine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bupivacaine N-oxide typically involves the oxidation of bupivacaine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bupivacaine N-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to bupivacaine.

    Substitution: N-oxide compounds can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products:

Mechanism of Action

The mechanism of action of Bupivacaine N-oxide is similar to that of bupivacaine. It blocks the generation and conduction of nerve impulses by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels .

Comparison with Similar Compounds

    Bupivacaine: The parent compound, widely used as a local anesthetic.

    Levobupivacaine: An enantiomer of bupivacaine with a similar mechanism of action but a different safety profile.

    Ropivacaine: Another local anesthetic with similar properties but less cardiotoxicity.

Comparison:

Properties

CAS No.

1346597-81-6

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide

InChI

InChI=1S/C18H28N2O2/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)

InChI Key

XZMRWWGDLLHXQD-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.